molecular formula C26H17ClN2O4 B13146298 1,4-Diamino-7-chloro-2-(4-phenoxyphenoxy)anthracene-9,10-dione CAS No. 88605-39-4

1,4-Diamino-7-chloro-2-(4-phenoxyphenoxy)anthracene-9,10-dione

Cat. No.: B13146298
CAS No.: 88605-39-4
M. Wt: 456.9 g/mol
InChI Key: RSRFEGOEHFUIJV-UHFFFAOYSA-N
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Description

1,4-Diamino-7-chloro-2-(4-phenoxyphenoxy)anthracene-9,10-dione is a chemical compound that belongs to the anthracene family. Anthracene derivatives are known for their diverse applications in various fields, including organic electronics, photophysics, and medicinal chemistry. This particular compound is characterized by its unique structure, which includes amino, chloro, and phenoxy groups attached to the anthracene core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Diamino-7-chloro-2-(4-phenoxyphenoxy)anthracene-9,10-dione typically involves multiple steps, starting from readily available anthracene derivatives. One common method involves the following steps:

    Nitration: Anthracene is nitrated to introduce nitro groups at specific positions.

    Reduction: The nitro groups are then reduced to amino groups using reducing agents such as tin(II) chloride or iron powder.

    Halogenation: Chlorination is performed to introduce the chloro group.

    Phenoxy Substitution: Finally, phenoxy groups are introduced through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and automated processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1,4-Diamino-7-chloro-2-(4-phenoxyphenoxy)anthracene-9,10-dione undergoes various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to nitro groups under strong oxidizing conditions.

    Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents.

    Substitution: The phenoxy groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or nitric acid.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Sodium ethoxide or potassium tert-butoxide.

Major Products

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of dechlorinated products.

    Substitution: Formation of various substituted anthracene derivatives.

Scientific Research Applications

1,4-Diamino-7-chloro-2-(4-phenoxyphenoxy)anthracene-9,10-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a fluorescent probe in biological imaging.

    Medicine: Explored for its anticancer properties due to its ability to intercalate into DNA.

    Industry: Utilized in the production of organic light-emitting diodes (OLEDs) and other electronic devices.

Mechanism of Action

The mechanism of action of 1,4-Diamino-7-chloro-2-(4-phenoxyphenoxy)anthracene-9,10-dione involves its interaction with biological molecules. In medicinal applications, it is known to intercalate into DNA, disrupting the replication process and leading to cell death. The phenoxy groups enhance its binding affinity to DNA, while the amino and chloro groups contribute to its overall stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

    9,10-Diphenylanthracene: Known for its high fluorescence quantum yield and used in triplet-triplet annihilation upconversion.

    9,10-Bis(phenylethynyl)anthracene: Exhibits strong blue emission and high thermal stability.

    9-(4-Phenylethynyl)anthracene: Used in organic electronics due to its excellent photophysical properties.

Uniqueness

1,4-Diamino-7-chloro-2-(4-phenoxyphenoxy)anthracene-9,10-dione is unique due to its combination of amino, chloro, and phenoxy groups, which impart distinct chemical and physical properties. This makes it a versatile compound for various applications, particularly in medicinal chemistry and organic electronics.

Properties

CAS No.

88605-39-4

Molecular Formula

C26H17ClN2O4

Molecular Weight

456.9 g/mol

IUPAC Name

1,4-diamino-7-chloro-2-(4-phenoxyphenoxy)anthracene-9,10-dione

InChI

InChI=1S/C26H17ClN2O4/c27-14-6-11-18-19(12-14)26(31)23-22(25(18)30)20(28)13-21(24(23)29)33-17-9-7-16(8-10-17)32-15-4-2-1-3-5-15/h1-13H,28-29H2

InChI Key

RSRFEGOEHFUIJV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)OC3=C(C4=C(C(=C3)N)C(=O)C5=C(C4=O)C=C(C=C5)Cl)N

Origin of Product

United States

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